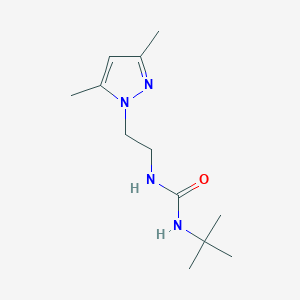

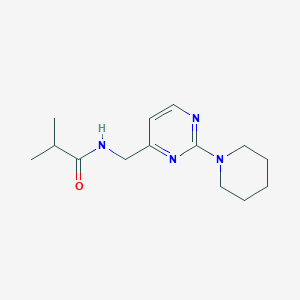

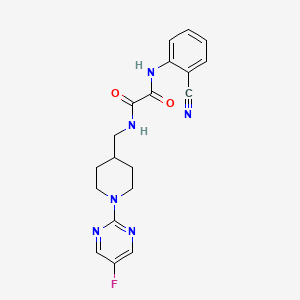

N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)isobutyramide” is a chemical compound that has gained attention for its potential uses in various fields of research and industry. It is a pyrimidin-4-amine derivative, which are known to exhibit varied biological properties such as antimicrobial, antioxidant, antitumor, citotoxic, analgesic, anticancer, anti-HIV etc .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis . The product was obtained from piperidine-4-carboxylic acid, 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, isobutyl chloroformate, and N-methyl morpholine .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction data . The title compound, C10H16N4, crystalizes with two molecules (A and B) in the asymmetric unit in which the dihedral angles between the piperidine and pyrimidine rings are 47.5 (1) and 10.3 (1)° .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the product obtained was pale yellow color from piperidine-4-carboxylic acid .Applications De Recherche Scientifique

Anticancer Agents

Piperidine derivatives have been utilized as anticancer agents . They exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Agents

Piperidine derivatives have also been used as antiviral agents . They can inhibit the replication of certain viruses, providing a potential treatment for viral infections.

Antimalarial Agents

These compounds have shown potential as antimalarial agents . They can inhibit the growth of Plasmodium parasites, which cause malaria.

Antimicrobial and Antifungal Agents

Piperidine derivatives can be used as antimicrobial and antifungal agents . They can inhibit the growth of certain bacteria and fungi, providing a potential treatment for various infections.

Analgesic and Anti-inflammatory Agents

Piperidine derivatives have been utilized as analgesic (pain-relieving) and anti-inflammatory agents . They can reduce pain and inflammation, providing potential treatments for conditions like arthritis.

Anti-Alzheimer’s Agents

These compounds have shown potential as agents against Alzheimer’s disease . They can inhibit the formation of amyloid plaques, which are a hallmark of Alzheimer’s disease.

Antipsychotic Agents

Piperidine derivatives have been used as antipsychotic agents . They can help manage symptoms of psychiatric disorders, providing a potential treatment for conditions like schizophrenia.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as imatinib , have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate many aspects of cellular growth and cellular response to the environment .

Mode of Action

Similar compounds like imatinib bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby disrupting the signaling pathways they regulate .

Biochemical Pathways

Tyrosine kinase inhibitors like imatinib, which may share similar mechanisms of action, primarily affect the phosphatidylinositol 3-kinase (pi3k) signaling pathway . This pathway is crucial for many cellular functions, including cell growth and survival .

Result of Action

Tyrosine kinase inhibitors like imatinib can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Safety and Hazards

Orientations Futures

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This work provided excellent pesticide for further optimization . Density functional theory analysis can potentially be used to design more active compounds .

Propriétés

IUPAC Name |

2-methyl-N-[(2-piperidin-1-ylpyrimidin-4-yl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O/c1-11(2)13(19)16-10-12-6-7-15-14(17-12)18-8-4-3-5-9-18/h6-7,11H,3-5,8-10H2,1-2H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPWVKMURBIRQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCC1=NC(=NC=C1)N2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide](/img/structure/B2369137.png)

![5,8-Dibromopyrido[4,3-d]pyrimidine](/img/structure/B2369138.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2369154.png)